molecular formula C15H13F2NO3 B5672780 N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide

N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide

Cat. No. B5672780
M. Wt: 293.26 g/mol
InChI Key: IFALBTFOERDHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide (also known as DFB) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the benzamide family and is known for its unique chemical properties, which make it a valuable tool in many different fields of research.

Scientific Research Applications

Antimicrobial Activity

N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide: derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown potent activity against Gram-positive bacteria , such as Staphylococcus aureus and Streptococcus pneumoniae. The derivatives, particularly those based on the dithiolopyrrolone scaffold, inhibit bacterial RNA polymerase (RNAP), a crucial enzyme in bacterial RNA synthesis .

Antibacterial Drug Development

The search for new antibacterial drugs is a critical area of research due to the rise of antibiotic-resistant infections. Compounds derived from N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide have been identified as potential lead structures for developing potent bacterial RNAP inhibitors, offering a new avenue for antibiotic drug development .

Molecular Docking Studies

Molecular docking studies have revealed that certain derivatives of N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide interact with the switch region of bacterial RNAP. This interaction suggests a novel binding site that could be exploited for the design of new antibacterial agents .

Antifungal and Anti-inflammatory Applications

While not directly related to N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide, related compounds such as N,4-diphenylthiazol-2-amine derivatives have been designed and synthesized, showing potent antifungal activity and good anti-inflammatory properties. These findings indicate that modifications of the core structure could lead to compounds with diverse biological activities .

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of novel heterocyclic compounds, which are of significant interest due to their promising biological activity. These heterocycles have potential applications in drug discovery and development .

Lead Identification and Optimization

The thiazole ring, which is structurally related to N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide, has shown an upsurge in interest for drug design. It plays various roles in lead identification and optimization, highlighting the importance of this compound in medicinal chemistry research .

Unprecedented Side Products in Chemical Reactions

In the synthesis of heterostilbene derivatives, N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide has been involved as an unprecedented side product. This highlights its potential role in complex chemical reactions and the discovery of new compounds .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFALBTFOERDHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide

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